methyl 2-ethenyl-1,3-thiazole-5-carboxylate
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Overview
Description
methyl 2-ethenyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds. The compound’s structure includes a vinyl group at the 2-position and a carboxylate ester at the 5-position of the thiazole ring, making it a versatile molecule in synthetic chemistry.
Mechanism of Action
Target of Action
Methyl 2-vinylthiazole-5-carboxylate is a derivative of the thiazole moiety . Thiazoles are known to have diverse biological activities and have been used as the basis for a variety of drug molecules . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
The thiazole ring, which is a part of Methyl 2-vinylthiazole-5-carboxylate, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This allows molecules containing a thiazole ring to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in the biological systems .
Biochemical Pathways
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-vinylthiazole-5-carboxylate typically involves the reaction of thioamides with α-haloesters under basic conditions. One common method is the cyclization of α-chloroacetoacetate with thioamide in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of methyl 2-vinylthiazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-ethenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated thiazoles or alkylated derivatives.
Scientific Research Applications
methyl 2-ethenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with thiazole-based pharmacophores.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-vinylthiazole-4-carboxylate
- Ethyl 2-vinylthiazole-5-carboxylate
- Methyl 2-ethylthiazole-5-carboxylate
Uniqueness
methyl 2-ethenyl-1,3-thiazole-5-carboxylate is unique due to the specific positioning of the vinyl group and carboxylate ester on the thiazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-ethenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h3-4H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORWSLJXJHLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783261-91-5 |
Source
|
Record name | methyl 2-ethenyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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